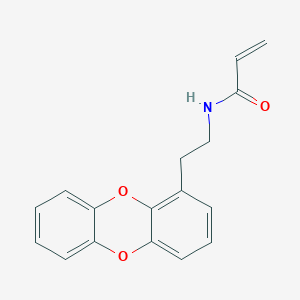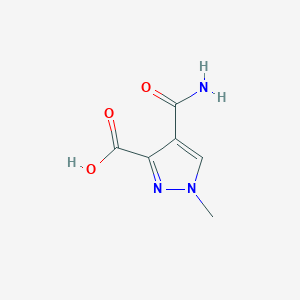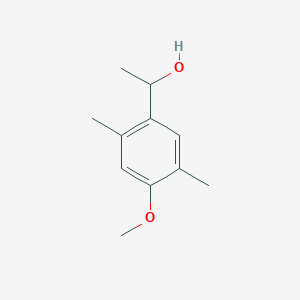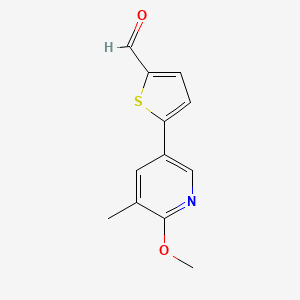![molecular formula C23H19FN4O4 B2783383 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 902963-44-4](/img/structure/B2783383.png)
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H19FN4O4 and its molecular weight is 434.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Radioligand Imaging Applications
This compound has been explored for its potential in radioligand imaging. A study by Dollé et al. (2008) discusses the radiosynthesis of a similar compound, [18F]PBR111, which is a selective radioligand for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This kind of compound can be useful for in vivo imaging and understanding biological processes at the molecular level (Dollé et al., 2008).
2. Antitumor Activities
Another significant application of this type of compound is in antitumor activities. Xiong Jing (2011) synthesized derivatives of this compound and tested them for in vitro antitumor activities, revealing selective anti-tumor activities (Xiong Jing, 2011). Additionally, Al-Sanea et al. (2020) reported on the synthesis of related compounds with attached aryloxy groups, showing appreciable cancer cell growth inhibition in vitro (Al-Sanea et al., 2020).
3. Synthesis of Novel Derivatives for Biological Evaluation
Research by Abu‐Hashem et al. (2020) involves the synthesis of novel derivatives, including those similar to the compound , for biological evaluation as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
4. Inhibitors of Ribonucleotide Reductase
Farr et al. (1989) synthesized N-Hydroxy-alpha-(2-hydroxyethoxy)-1(2H)-pyrimidineacetamides as potential antitumor agents targeting ribonucleotide reductase (Farr et al., 1989).
5. Herbicidal Activity
Compounds similar to the one have been investigated for their herbicidal activities. Wu et al. (2011) designed and synthesized derivatives with notable herbicidal activities against certain weeds (Wu et al., 2011).
6. Anti-Inflammatory and Analgesic Agents
Muralidharan et al. (2019) studied similar compounds for their potential as anti-inflammatory and analgesic agents, revealing the significance of substituents in their biological activities (Muralidharan et al., 2019).
properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c1-32-19-7-3-2-6-18(19)26-20(29)14-27-21-17(5-4-12-25-21)22(30)28(23(27)31)13-15-8-10-16(24)11-9-15/h2-3,6-11,17,21,25H,4-5,12-14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSXPLIKFPNVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3C(CCCN3)C(=O)N(C2=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![benzo[d]thiazol-2-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2783315.png)

![5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride](/img/structure/B2783318.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2783319.png)
![1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2783320.png)
![2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2783321.png)
